

Trimethylthiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trimethylthiourea**

Cat. No.: **B1303496**

[Get Quote](#)

FOR IMMEDIATE RELEASE

An In-depth Technical Guide on **Trimethylthiourea** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimethylthiourea**, a chemical compound of interest in various scientific and industrial fields. This document consolidates critical data, including its chemical properties, synthesis protocols, toxicological profile, and analytical methodologies, to support ongoing research and development efforts.

Core Chemical Data

Trimethylthiourea, a substituted thiourea derivative, possesses the following key identifiers and properties:

Property	Value	Citation(s)
CAS Number	2489-77-2	[1]
Molecular Formula	C ₄ H ₁₀ N ₂ S	[1]
Molecular Weight	118.20 g/mol	[1]
Appearance	Prisms (from benzene or ligroin) or off-white powder.	[1]
Melting Point	87-89 °C	
Solubility	Slightly soluble in water.	[1]

Synthesis of Trimethylthiourea

A general and established method for the synthesis of trialkylthioureas can be adapted for the preparation of **trimethylthiourea**. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of Trimethylthiourea

Materials:

- Methyl isothiocyanate
- Dimethylamine (solution in a suitable solvent, e.g., water or ethanol)
- Reaction flask (three-necked, round-bottom)
- Stirrer
- Dropping funnel
- Condenser
- Ice bath
- Heating mantle or water bath

- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., benzene or ligroin)

Procedure:

- Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- Initial Charge: The reaction flask is charged with a solution of dimethylamine.
- Reactant Addition: Methyl isothiocyanate is added dropwise to the stirred dimethylamine solution via the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
- Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period to ensure the reaction proceeds to completion.
- Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude **trimethylthiourea** is purified by recrystallization from a suitable solvent, such as benzene or ligroin, to yield the final product as prisms or an off-white powder.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **trimethylthiourea**.

Toxicological Profile

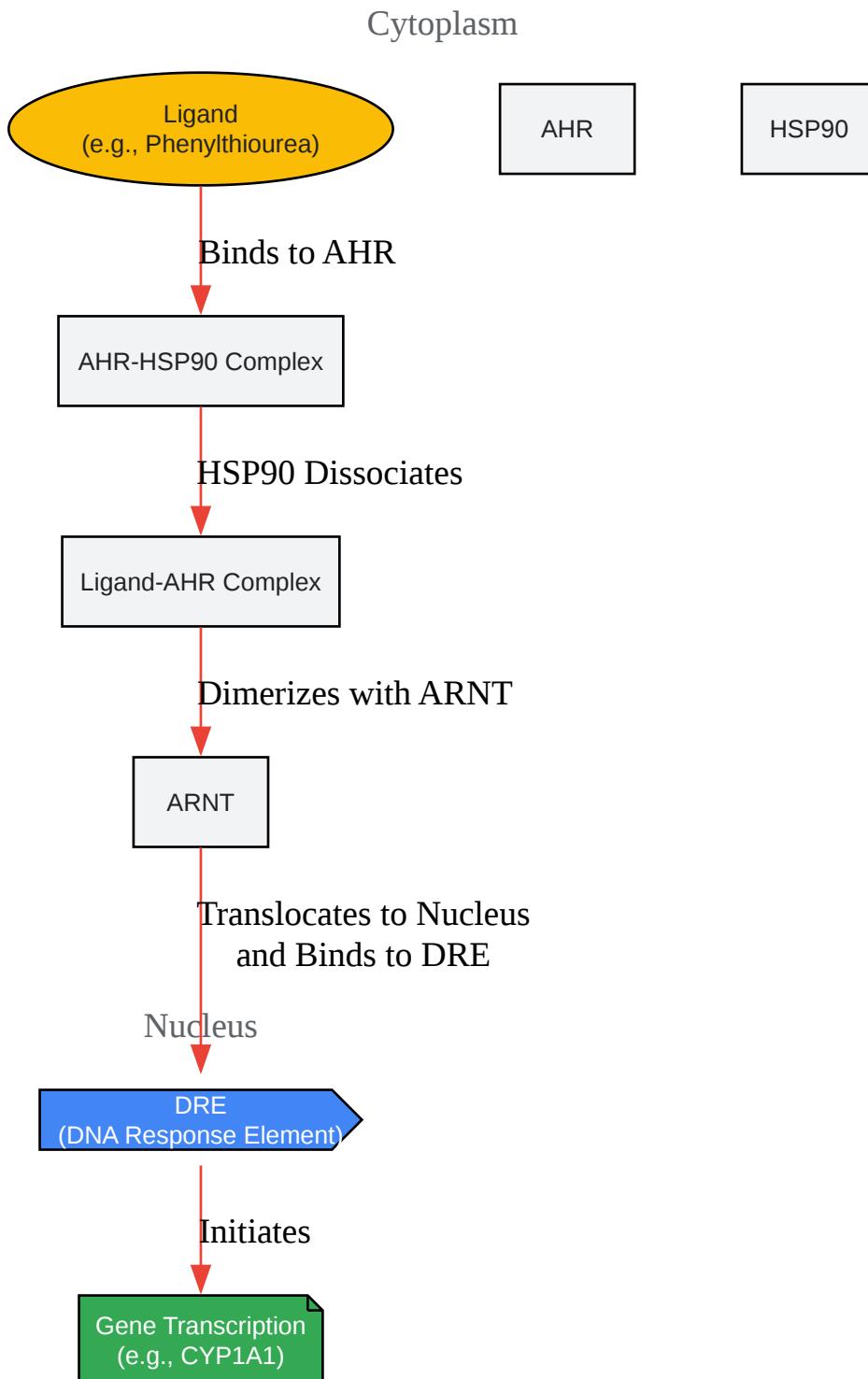
A comprehensive bioassay of **trimethylthiourea** was conducted by the National Toxicology Program (NTP) to evaluate its potential carcinogenicity. The findings from this study are crucial for understanding the toxicological profile of this compound.

NTP Carcinogenicity Bioassay Summary

A study involving the administration of a mixture containing 80% **trimethylthiourea** and 15% dimethylthiourea in the feed to Fischer 344 rats and B6C3F1 mice for 77 weeks yielded the following key observations[1]:

- Rats:
 - Females: A significant increase in the incidence of follicular cell carcinomas of the thyroid was observed.
 - Males: No statistically significant increase in tumors was observed.
- Mice: No evidence of carcinogenicity was found in either male or female mice.

Other toxicological data indicates that **trimethylthiourea** can cause thyroid hypofunction.


Species	Sex	Route of Administration	Duration	Key Findings	Citation
Rat	Female	Feed	77 weeks	Follicular cell carcinomas of the thyroid	[1]
Rat	Male	Feed	77 weeks	No significant increase in tumors	[1]
Mouse	Both	Feed	77 weeks	No evidence of carcinogenicity	[1]
Mouse	N/A	Oral	7 days	Thyroid hypofunction, changes in thyroid weight at 210 mg/kg	[1]

Potential Signaling Pathway Interactions

While specific studies on the direct interaction of **trimethylthiourea** with signaling pathways are limited, research on structurally related thiourea derivatives provides insights into potential mechanisms of action. Phenylthiourea, for example, has been shown to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.

[Click to download full resolution via product page](#)

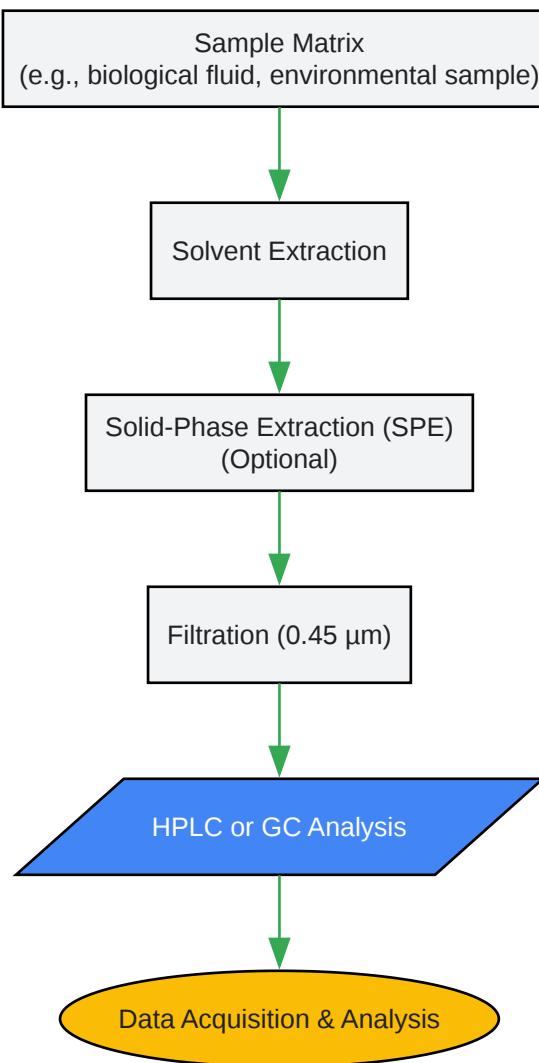
Caption: Simplified AHR signaling pathway, potentially affected by thiourea derivatives.

It is plausible that **trimethylthiourea** could also interact with this or other cellular signaling pathways, and further research in this area is warranted.

Analytical Methodologies

The detection and quantification of **trimethylthiourea** are essential for research, industrial, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for thiourea and its derivatives.

General HPLC Method for Thiourea Derivatives


Sample Preparation:

- Extraction: For solid samples, extraction with a suitable solvent such as methanol or water is typically performed.
- Cleanup: Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.
- Filtration: The final extract is filtered through a 0.45 μm filter before injection.

Chromatographic Conditions (Illustrative):

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a buffer.
- Detection: UV detector set at a wavelength where the analyte absorbs, typically around 230-240 nm for thioureas.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Injection Volume: 10-20 μL .

Workflow for Analytical Sample Processing:

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of thiourea derivatives.

This technical guide provides a foundational understanding of **trimethylthiourea**. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to develop specific protocols tailored to their experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethylthiourea | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trimethylthiourea: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303496#trimethylthiourea-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com